REACTION_SMILES
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[Br:22][CH:23]([C:24](=[O:25])[Br:26])[CH3:27].[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH:8][c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[CH2:6][CH2:7]1.[Cl:28][CH2:29][Cl:30].[OH2:31]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([N:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[C:24]([CH:23]([Br:22])[CH3:27])=[O:25])[CH2:6][CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Br)C(=O)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCC(Nc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(Br)C(=O)N(c1ccccc1)C1CCN(C)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |